molecular formula C15-H22-N2-O B1663801 Milnacipran CAS No. 96847-55-1

Milnacipran

Katalognummer B1663801
CAS-Nummer: 96847-55-1
Molekulargewicht: 246.35 g/mol
InChI-Schlüssel: GJJFMKBJSRMPLA-HIFRSBDPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Milnacipran is used to treat a condition called fibromyalgia, which causes muscle pain and stiffness . It belongs to a group of medicines known as selective serotonin and norepinephrine reuptake inhibitors (SSNRIs). These medicines work by increasing the activity of certain chemicals in the brain called serotonin and norepinephrine .


Synthesis Analysis

An efficient synthesis of this compound hydrochloride has been accomplished. The important application of this paper is the reductive amination of aldehyde to primary amine with water-soluble reagents. This method provides a high yield of primary amine as the major product, reduces the number of steps, and discourages by-products .


Molecular Structure Analysis

This compound is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) and like many agents in this category was originally developed for and continues to be approved and indicated for the treatment of depression .


Chemical Reactions Analysis

A new approach based on isoindole formation reaction for sensitive fluorimetric assay of this compound in tablets and biological fluids (plasma/urine) has been developed . The amino moiety of this compound condenses with o-phthalaldehyde to generate isoindole fluorescent derivative .

Wirkmechanismus

Target of Action

Milnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used for the treatment of fibromyalgia and major depressive disorder . Its primary targets are the serotonin and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron .

Mode of Action

This leads to enhanced neurotransmission and results in decreased pain transmission, which is particularly beneficial in conditions like fibromyalgia . This compound demonstrates a somewhat unique characteristic among SNRIs to elicit a relatively balanced reuptake inhibition of both serotonin and noradrenaline .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the serotonin and norepinephrine systems. By inhibiting the reuptake of these neurotransmitters, this compound enhances their signaling and can influence various downstream effects. For instance, it has been suggested that noradrenaline plays an important role in the mitigation of pain signals in the descending inhibitory pain pathways in the brain and spinal cord .

Pharmacokinetics

This compound is characterized by rapid absorption, high bioavailability, low protein binding, and rapid elimination, both by hepatic glucuronidation and renal excretion . Plasma concentrations of this compound reach a time to maximum concentration (tmax) of 1.2–4.3 h after each single dose, and then decline, with a mean half-life (t) of 7.0–7.3 h over the dose range of 25–100 mg . After multiple doses, steady state is reached by day 4 and the accumulation is low . These pharmacokinetic properties impact the bioavailability and efficacy of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of serotonin and norepinephrine signaling. This can lead to various effects, such as improved impulse control , and alleviation of depression-like behaviors . Furthermore, this compound has been shown to improve synaptic plasticity, which is thought to be a key factor in its antidepressant effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, gut microbiota differences have been shown to affect susceptibility to intestinal ischemia/reperfusion, and gut microbiota-derived this compound has been found to enhance tolerance to this condition . Furthermore, the efficacy of this compound can be influenced by genetic factors, as well as by the presence of other medical conditions .

Vorteile Und Einschränkungen Für Laborexperimente

Milnacipran has a number of advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for investigating the role of serotonin and norepinephrine in various physiological processes. However, there are also limitations to its use. This compound is a relatively expensive drug, which may limit its availability for some experiments. Additionally, its effects may be influenced by a variety of factors, including age, sex, and genetics.

Zukünftige Richtungen

There are a number of potential future directions for research on milnacipran. These include investigating its effectiveness in treating other medical conditions, such as chronic fatigue syndrome and neuropathic pain. Additionally, further studies could be conducted to better understand the drug's mechanism of action and its effects on various neurotransmitter systems. Finally, research could be conducted to investigate the potential use of this compound in combination with other medications for the treatment of depression and other mood disorders.

Wissenschaftliche Forschungsanwendungen

Pharmakokinetik in Tiermodellen

Milnacipran wurde in Tiermodellen auf seine pharmakokinetischen Eigenschaften untersucht. Eine Studie untersuchte die systemische und zerebrale Pharmakokinetik von this compound bei Mäusen und verglich dabei die intraperitoneale (IP) und intravenöse (IV) Verabreichung . Die Studie ergab, dass die maximale Konzentration von this compound im Plasma 5 Minuten nach IP-Verabreichung erreicht wurde, während sie im Gehirn bei beiden Verabreichungswegen nach 60 Minuten ihren Höhepunkt erreichte. Diese Forschung liefert wertvolle Erkenntnisse über die Absorptions-, Distributions- und Eliminationseigenschaften von this compound, die für zukünftige pharmakologische Studien von entscheidender Bedeutung sein können .

Behandlung von Fibromyalgie

This compound wird zur Behandlung von Fibromyalgie eingesetzt, insbesondere bei Patienten mit schwerer Depression. Es wurden Untersuchungen durchgeführt, um die medikamentöse Wirksamkeit von this compound und seine Auswirkungen auf die funktionelle Konnektivität neuronaler Netzwerke bei Fibromyalgie-Patienten zu analysieren . Die Studie nutzte die funktionelle Magnetresonanztomografie im Ruhezustand (rs-fMRT), um Veränderungen in den Indizes neuronaler Netzwerke zu beobachten und zeigte, dass this compound als potenzieller Prognosemarker für die Behandlung der Fibromyalgie dienen kann .

Neuropharmakologie

In der neuropharmakologischen Forschung wurden die Auswirkungen von this compound auf die glutamaterge Neurotransmission untersucht. Eine Studie untersuchte, wie this compound die durch den Glutamat-Rezeptor N-Methyl-D-Aspartat (NMDA) vermittelten Signalwege hemmt . Die Ergebnisse deuten darauf hin, dass this compound die Schmerzempfindung durch Beeinflussung dieser Signalwege modulieren könnte, was für das Verständnis seiner Rolle bei der Behandlung von Erkrankungen wie chronischen Schmerzen und Depressionen von Bedeutung ist .

Depressionen und Angststörungen

This compound wird klinisch zur Behandlung von schweren Depressionen und Angststörungen eingesetzt, da es die Wiederaufnahme von Serotonin und Noradrenalin dual hemmt. Seine ausgeglichene Wirksamkeit bei der Hemmung der Wiederaufnahme beider Neurotransmitter, ohne direkt mit anderen Monoaminen und Rezeptoren zu interagieren, macht es zu einem interessanten Gegenstand der psychiatrischen Forschung .

Arzneimittelverabreichungssysteme

Die Entwicklung von Arzneimittelverabreichungssystemen für this compound ist ein Bereich der laufenden Forschung. Studien zielen darauf ab, die Verabreichungswege und Dosierungsregime zu optimieren, um die therapeutische Wirkung zu maximieren und gleichzeitig Nebenwirkungen zu minimieren. Die pharmakokinetischen Studien an Mäusen dienen als Grundlage für die Gestaltung dieser Systeme .

Schmerztherapie

Die Rolle von this compound in der Schmerztherapie, insbesondere bei neuropathischen Schmerzen, ist ein wichtiger Anwendungsbereich. Sein Wirkmechanismus beinhaltet die Hemmung der Wiederaufnahme von Serotonin und Noradrenalin, von der angenommen wird, dass sie die Schmerzwege moduliert. Forschungen untersuchen weiterhin seine Wirksamkeit und sein Potenzial als Analgetikum .

Safety and Hazards

Milnacipran should be used with caution. Users should avoid inhalation, contact with eyes and skin, avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation .

Eigenschaften

IUPAC Name

(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJFMKBJSRMPLA-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048287, DTXSID601025164
Record name Milnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dextromilnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Milnacipran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.23e+00 g/L
Record name Milnacipran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

96847-55-1, 92623-85-3
Record name Dextromilnacipran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96847-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milnacipran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92623-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milnacipran [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092623853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dextromilnacipran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dextromilnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXTROMILNACIPRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES1O38J3C4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MILNACIPRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G56VK1HF36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Milnacipran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

1.000 g (3.53 mmol) of racemic milnacipran hydrochloride is suspended in the mixture of 10 ml of aqueous solution and 10 ml of dichlormethane, and 10% sodium hydroxide aqueous solution is added under stirring until the aqueous phase is basic (pH=11). The organic phases is separated, the aqueous phase is extracted with dichlormethane (8 ml every time) three times, the organic extracts are combined, washed two times with saturated salt water, then dried with anhydrous sodium sulfate, filtered and removed dichlormethane by distillation to give racemic milnacipran freebase. The racemic milnacipran freebase obtained and 1.420 g (3.53 mmol) of the group T1 of D-resolving agents are dissolved in 45 ml of 98% acetone-water respectively, mixed and crystallized, filtered to afford 1.054 g of resolved product formed by (+)-milnacipran and the group T1 of D-resolving agents, 80.1% yield, the optical purity of (+)-milnacipran contained in which is 98.5% e.e.
Name
milnacipran hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Milnacipran
Reactant of Route 2
Milnacipran
Reactant of Route 3
Milnacipran
Reactant of Route 4
Milnacipran
Reactant of Route 5
Milnacipran
Reactant of Route 6
Milnacipran

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.